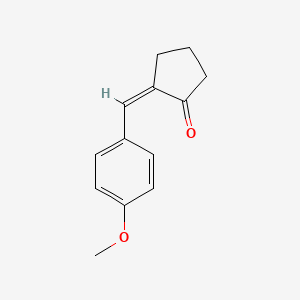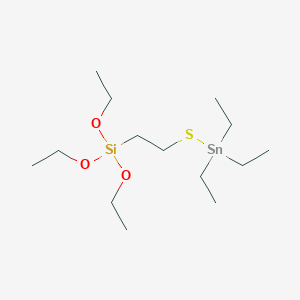
2-(Cyclohexylmethyl)pyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylmethyl)pyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The hydrochloride salt form of 2-(Cyclohexylmethyl)pyrrolidine enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether . The cyclohexylmethyl group can be introduced through alkylation reactions using cyclohexylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of 2-(Cyclohexylmethyl)pyrrolidine;hydrochloride often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to achieve high yields and purity. The final product is typically purified through crystallization or distillation techniques to obtain the hydrochloride salt with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexylmethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclohexylmethyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in THF or NaBH₄ in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced pyrrolidine derivative.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
2-(Cyclohexylmethyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Cyclohexylmethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring’s stereochemistry and the cyclohexylmethyl group’s hydrophobic interactions play crucial roles in its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler analog without the cyclohexylmethyl group.
Pyrrole: An aromatic analog with different electronic properties.
Pyrrolizine: A bicyclic analog with additional ring strain.
Uniqueness
2-(Cyclohexylmethyl)pyrrolidine;hydrochloride is unique due to its combination of the pyrrolidine ring and the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential as a versatile scaffold in drug discovery and other applications .
Propriétés
Numéro CAS |
60601-64-1 |
|---|---|
Formule moléculaire |
C11H22ClN |
Poids moléculaire |
203.75 g/mol |
Nom IUPAC |
2-(cyclohexylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-2-5-10(6-3-1)9-11-7-4-8-12-11;/h10-12H,1-9H2;1H |
Clé InChI |
QNVGBHASBLUJOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2CCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
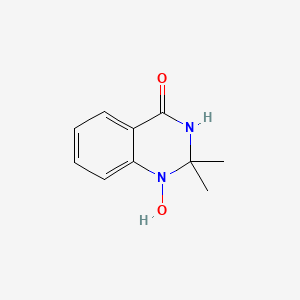


![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)
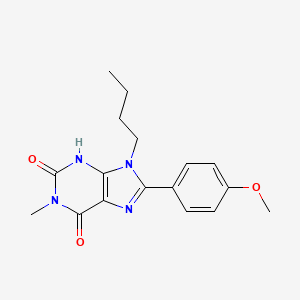
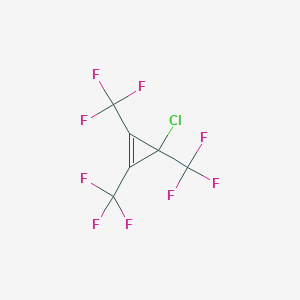
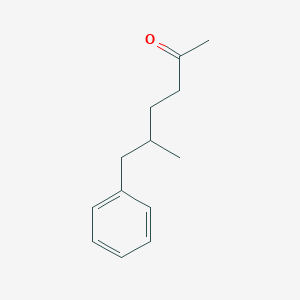
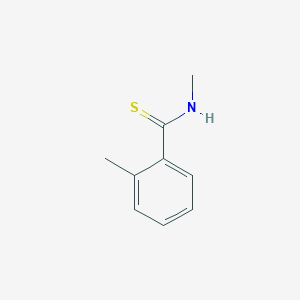
![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)
